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Compound of Interest

Compound Name: 6-Chloro-2-hydroxyquinoline

Cat. No.: B161477 Get Quote

6-Chloro-2-hydroxyquinoline, also known by its tautomeric name 6-chloro-1H-quinolin-2-one,

is a substituted quinoline derivative.[1] The presence of the chloro-substituent at the 6-position

and the hydroxyl/keto group at the 2-position imparts specific electronic and steric properties

that are pivotal for its reactivity and biological activity.[2]

Key Data Summary
A consolidation of its fundamental properties is presented below for rapid reference.

Property Value Source(s)

CAS Number 1810-67-9 [1][3]

Molecular Formula C₉H₆ClNO [3][4]

Molecular Weight 179.60 g/mol [3][4]

Appearance

White to pink tabular crystal;

light yellow to pink powder

(industrial grade)

[5]

Synonyms
6-Chloro carbostyril; 6-chloro-

1H-quinolin-2-one
[1]

The Decisive Role of Tautomerism
A foundational concept for understanding the chemistry of 2-hydroxyquinolines is prototropic

tautomerism.[6] 6-Chloro-2-hydroxyquinoline exists in a dynamic equilibrium between its enol
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(lactim) and keto (lactam) forms. This equilibrium is not a static feature but is highly sensitive to

the molecular environment, particularly the solvent.[7]

Enol Form (Lactim): 6-chloro-2-hydroxyquinoline. This form contains a hydroxyl (-OH)

group at the C2 position and retains a higher degree of aromaticity in the heterocyclic ring.[6]

Keto Form (Lactam): 6-chloro-1H-quinolin-2-one. This tautomer features a carbonyl (C=O)

group at the C2 position and a proton on the nitrogen atom.[6]

In polar solvents, the equilibrium overwhelmingly favors the more polar keto (lactam) form,

which is better stabilized by solvent interactions.[7] This preference is critical as it dictates the

molecule's hydrogen bonding capabilities and its interactions with biological targets.[6]

Enol Form (Lactim) Keto Form (Lactam)

6-Chloro-2-hydroxyquinoline 6-Chloro-1H-quinolin-2-one

Equilibrium
(Favored in polar solvents)

Click to download full resolution via product page

Caption: Tautomeric equilibrium of 6-chloro-2-hydroxyquinoline.

Synthesis Methodologies: A Practical Approach
The synthesis of 6-chloro-2-hydroxyquinoline is crucial for its application as an intermediate.

[5][8] One established method involves the cyclization and reduction of a substituted

acetoacetanilide.[8] This approach has been refined to improve yield, reduce waste, and

simplify operations compared to older methods that generated significant aqueous waste.[5]

Example Synthetic Workflow: From p-Chloro-m-
nitroacetoacetanilide
This process illustrates a "one-pot" method to improve efficiency and environmental

friendliness.[8]
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Start: p-Chloro-m-nitroacetoacetanilide

One-Pot Reaction:
1. Alkaline Cyclization
2. Catalytic Reduction

Mixed Solvent (e.g., Ethanol/Water) Catalyst: Raney Nickel Reductant: Hydrazine Hydrate

Product Isolation:
- Distill to recover solvent
- Filtration/Crystallization

Final Product:
6-Chloro-2-hydroxyquinoline

Click to download full resolution via product page

Caption: Simplified one-pot synthesis workflow.

Experimental Protocol: Raney Nickel Catalyzed
Reduction
The following protocol is a conceptual representation based on described methodologies.[8]

Vessel Preparation: To a 500 mL four-neck flask equipped with a mechanical stirrer,

thermometer, and reflux condenser, add the starting material, chloro-o-nitro-acetoacetanilide

(0.1 mol).

Solvent & Base Addition: Introduce a mixed solvent system, such as ethanol and water, and

an alkaline solution to facilitate the initial closed-loop reaction.
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Catalyst Introduction: Add Raney Nickel as the catalyst under an inert atmosphere.

Reduction: Introduce hydrazine hydrate as the reducing agent. The reaction temperature is

controlled, for instance, at 30°C for a period of 2 hours.[8]

Work-up & Isolation: Upon reaction completion (monitored by TLC), the catalyst is filtered off.

The ethanol can be recovered via distillation under reduced pressure.[8] The remaining

aqueous solution is acidified to precipitate the product.

Purification: The crude product is collected by filtration, washed with water, and dried to yield

6-chloro-2-hydroxyquinoline. Further purification can be achieved by recrystallization.

Expertise Insight: The choice of a "one-pot" method using a mixed organic-aqueous solvent

system is a deliberate process engineering decision.[8] It minimizes the handling of

intermediates and reduces the overall volume of acidic and basic aqueous waste, which is a

significant improvement over traditional multi-step syntheses that require large volumes of

water.[5]

Spectroscopic Characterization
Spectroscopic analysis is essential for structural confirmation. The observed data is a direct

reflection of the dominant tautomeric form in the chosen solvent, which is typically the keto

(lactam) form.
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Spectroscopic Technique
Expected Characteristics for 6-chloro-1H-
quinolin-2-one (Keto Form)

¹H NMR

Aromatic protons (H3, H4, H5, H7, H8) would

appear in the aromatic region (~6.5-8.0 ppm).

The N-H proton would likely appear as a broad

singlet at a downfield chemical shift.

¹³C NMR

A peak corresponding to the carbonyl carbon

(C2) would be expected in the downfield region

(~160-170 ppm). Other aromatic carbons would

appear in their characteristic region (~115-140

ppm).

IR Spectroscopy

A strong absorption band for the C=O (amide

carbonyl) stretch would be prominent around

1650-1670 cm⁻¹. A broad peak corresponding to

the N-H stretch would be observed around

3200-3400 cm⁻¹.

Mass Spectrometry

The molecular ion peak (M+) would be observed

at m/z corresponding to the molecular weight

(179.60), along with a characteristic M+2 peak

(~1/3 the intensity) due to the ³⁷Cl isotope.

Trustworthiness through Validation: The presence of a strong carbonyl (C=O) peak in the IR

spectrum and the absence of a sharp hydroxyl (-OH) peak provides strong, self-validating

evidence that the keto (lactam) form predominates in the solid state or in common NMR

solvents like DMSO-d₆.[7][9]

Applications in Research and Development
6-Chloro-2-hydroxyquinoline is not just a laboratory chemical; it is a key intermediate in the

synthesis of high-value commercial products and a privileged scaffold in drug discovery.

Agrochemicals: It is a critical intermediate for the synthesis of the herbicide quizalofop-p-

ethyl, a selective post-emergence herbicide used to control grass weeds in broadleaf crops.

[5][8]
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Medicinal Chemistry & Drug Discovery: The quinoline core is a well-established

pharmacophore. The 6-chloro-2-hydroxyquinoline scaffold serves as a starting point for

developing potent kinase inhibitors for cancer therapy.[2] The quinoline core can mimic the

purine ring of ATP, allowing derivatives to bind to the ATP-binding site of various kinases.[2]

The 6-chloro substituent can enhance binding affinity through halogen bonding and improve

the pharmacokinetic profile of the resulting drug candidates.[2]

6-Chloro-2-hydroxyquinoline
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Privileged Scaffold

in Medicinal Chemistry

Herbicide Synthesis
(e.g., Quizalofop-p-ethyl)

Kinase Inhibitor Development
(e.g., for Cancer Therapy)
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Caption: Key application pathways for 6-chloro-2-hydroxyquinoline.

Safety and Handling
Proper handling of 6-chloro-2-hydroxyquinoline is essential in a research setting. It is

classified as an irritant and requires appropriate personal protective equipment (PPE).[1][10]

GHS Hazard Information
Hazard Class Code Statement

Skin Irritation H315 Causes skin irritation

Eye Irritation H319 Causes serious eye irritation

Respiratory Irritation H335 May cause respiratory irritation
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Recommended Precautionary Measures
Precaution Type Code Statement

Prevention P261

Avoid breathing

dust/fume/gas/mist/vapors/spr

ay.[1]

P271
Use only outdoors or in a well-

ventilated area.[1]

P280

Wear protective gloves/eye

protection/face protection.[1]

[10]

Response P302+P352
IF ON SKIN: Wash with plenty

of water.[1]

P305+P351+P338

IF IN EYES: Rinse cautiously

with water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.[1][10]

P304+P340

IF INHALED: Remove person

to fresh air and keep

comfortable for breathing.[1]

Storage P403+P233

Store in a well-ventilated

place. Keep container tightly

closed.[1][10]

P405 Store locked up.[1][10]

Disposal P501

Dispose of contents/container

to an approved waste disposal

plant.[1][10]

Self-Validating Protocol: Always consult the most current Safety Data Sheet (SDS) from your

specific supplier before handling the chemical.[1][10] Engineering controls (e.g., fume hood)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.echemi.com/sds/6-chloro-2-hydroxyquinoline-pd1805102474.html
https://www.echemi.com/sds/6-chloro-2-hydroxyquinoline-pd1805102474.html
https://www.echemi.com/sds/6-chloro-2-hydroxyquinoline-pd1805102474.html
https://www.xixisys.com/substances/1810-67-9
https://www.echemi.com/sds/6-chloro-2-hydroxyquinoline-pd1805102474.html
https://www.echemi.com/sds/6-chloro-2-hydroxyquinoline-pd1805102474.html
https://www.xixisys.com/substances/1810-67-9
https://www.echemi.com/sds/6-chloro-2-hydroxyquinoline-pd1805102474.html
https://www.echemi.com/sds/6-chloro-2-hydroxyquinoline-pd1805102474.html
https://www.xixisys.com/substances/1810-67-9
https://www.echemi.com/sds/6-chloro-2-hydroxyquinoline-pd1805102474.html
https://www.xixisys.com/substances/1810-67-9
https://www.echemi.com/sds/6-chloro-2-hydroxyquinoline-pd1805102474.html
https://www.xixisys.com/substances/1810-67-9
https://www.echemi.com/sds/6-chloro-2-hydroxyquinoline-pd1805102474.html
https://www.xixisys.com/substances/1810-67-9
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161477?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


should be the primary means of exposure control, supplemented by appropriate PPE, including

safety goggles, impervious gloves, and a lab coat.[11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Core Physicochemical & Structural Properties].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b161477#6-chloro-2-hydroxyquinoline-basic-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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